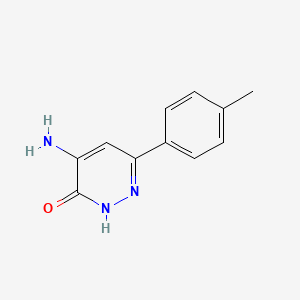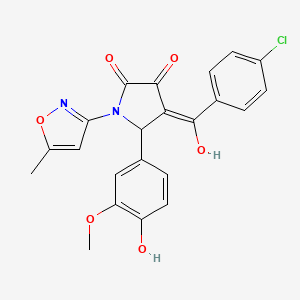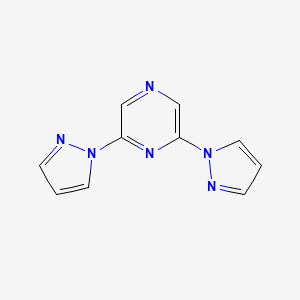
2,6-Bis(1-pyrazolyl)pyrazine
概要
説明
2,6-Bis(1-pyrazolyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two pyrazole groups at the 2 and 6 positions
作用機序
Target of Action
The primary targets of 2,6-Bis(1-pyrazolyl)pyrazine are coordination polymers and metal–organic frameworks (MOFs). These are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . The compound interacts with these targets to produce unique and highly tunable properties .
Mode of Action
This compound interacts with its targets through a Proton-Coupled Electron Transfer (PCET) assisted process. This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively . This interaction results in the formation of coordination polymers and MOFs with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .
Biochemical Pathways
The PCET-assisted process that this compound undergoes affects the formation of coordination polymers and MOFs. This process results in the transformation of the hydroxyl groups into OBF3 under harsh solvothermal conditions . The downstream effects of this process include the production of coordination polymers and MOFs with unique and tunable properties .
Pharmacokinetics
The compound’s solubility and stability under various conditions, such as inert gas at 2-8°c , may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of coordination polymers and MOFs with unique and tunable properties . These properties make the resulting materials useful in various applications, such as sensing, catalysis, and gas storage and separation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For example, under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion occurs, causing the transformation of the hydroxyl groups into OBF3 . This transformation is a key step in the formation of coordination polymers and MOFs .
生化学分析
Biochemical Properties
It has been found to be involved in coordination polymers, which are crystalline materials with a periodic structure made of metal ions and organic ligands .
Cellular Effects
It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in proton-coupled electron transfer reactions, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should focus on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-pyrazolyl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution of the chlorine atoms by the pyrazole groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Bis(1-pyrazolyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable catalyst or base.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Functionalized pyrazole derivatives.
科学的研究の応用
2,6-Bis(1-pyrazolyl)pyrazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Materials Science: The compound is used in the design of materials with specific electronic, magnetic, or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
2,6-Bis(1-pyrazolyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2,6-Bis(1-pyrazolyl)benzene: Similar structure but with a benzene ring instead of a pyrazine ring.
Uniqueness
2,6-Bis(1-pyrazolyl)pyrazine is unique due to its specific electronic properties conferred by the pyrazine ring, which can influence its coordination behavior and biological activity. The presence of two pyrazole groups also allows for versatile functionalization and the formation of diverse derivatives .
特性
IUPAC Name |
2,6-di(pyrazol-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRODYRLLEVCLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320533 | |
| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
253310-71-3 | |
| Record name | 2,6-di(pyrazol-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide](/img/structure/B2764147.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2764148.png)
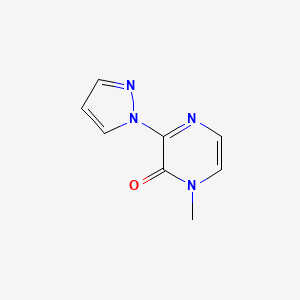
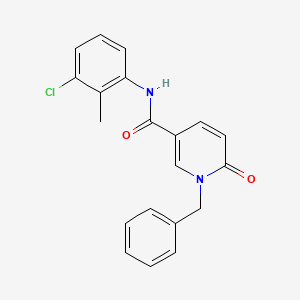

![N'-(4-ethylphenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2764152.png)
![2-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2764154.png)
![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2764156.png)
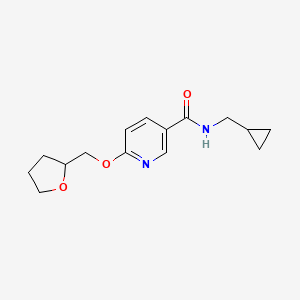
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2764159.png)
